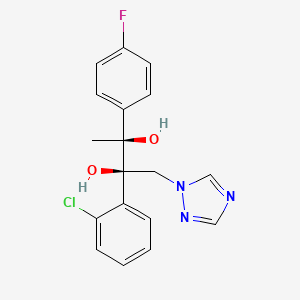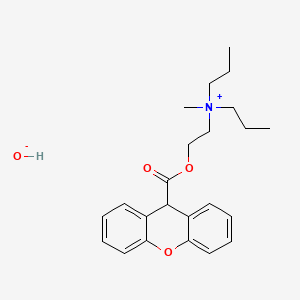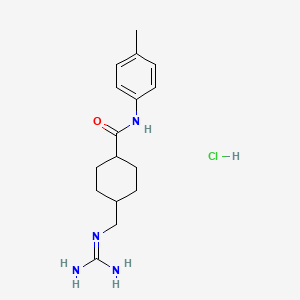
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate involves multiple steps. One common method starts with the bromination of 2-methyl-4-oxoquinazoline to introduce bromine atoms at the 6 and 8 positions . This is followed by the esterification of the resulting dibromo compound with ethyl 2-morpholin-4-ylacetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include bromine, acetic acid, and ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline diones.
Reduction: Formation of quinazoline alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dibromo-2-methyl-4-oxoquinazoline: Lacks the ethyl 2-morpholin-4-ylacetate moiety.
2-Methyl-4-oxoquinazoline: Lacks both bromine atoms and the ethyl 2-morpholin-4-ylacetate moiety.
Uniqueness
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate is unique due to the presence of both bromine atoms and the ethyl 2-morpholin-4-ylacetate moiety, which contribute to its distinct chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
110009-11-5 |
|---|---|
Molekularformel |
C17H19Br2N3O4 |
Molekulargewicht |
489.2 g/mol |
IUPAC-Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C17H19Br2N3O4/c1-11-20-16-13(8-12(18)9-14(16)19)17(24)22(11)4-7-26-15(23)10-21-2-5-25-6-3-21/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
JWUARNGYSMSMPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




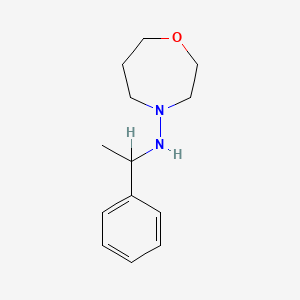



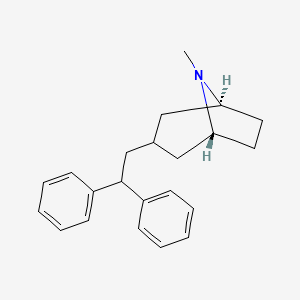
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)


